Sildenafil citrate is a synthetic compound originally developed by Pfizer for the treatment of angina pectoris. [] It gained widespread recognition as the active ingredient in Viagra®, a medication for erectile dysfunction. [] Sildenafil's therapeutic effects extend beyond erectile dysfunction and include treatment of pulmonary arterial hypertension. [] In scientific research, sildenafil serves as a valuable tool for studying various physiological processes and exploring potential therapeutic applications for different medical conditions.
Sildenafil acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). [, ] cGMP plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, sildenafil increases cGMP levels in smooth muscle cells, leading to vasodilation in various tissues, including the corpus cavernosum of the penis and pulmonary vasculature. [, , , ] Sildenafil's selectivity for PDE5 over other phosphodiesterase isoforms contributes to its therapeutic efficacy and minimizes potential side effects. []
Sildenafil citrate is a white to off-white crystalline powder with a molecular weight of 666.7 g/mol. [] It is slightly soluble in water and methanol and practically insoluble in other organic solvents. [] Sildenafil's chemical structure consists of a pyrazolopyrimidinone ring system with various substituents, including a citrate salt. [, ] The molecule's specific structural features contribute to its pharmacological properties, including PDE5 selectivity and binding affinity.
Sildenafil is an established treatment for PAH, a condition characterized by elevated pulmonary artery pressure. [, , , , ] Studies demonstrate that sildenafil effectively improves exercise capacity, hemodynamics, time to clinical worsening, and quality of life in PAH patients. [] Its efficacy has been demonstrated both as monotherapy and in combination with other PAH therapies such as intravenous epoprostenol. [] Sildenafil's ability to selectively dilate pulmonary vessels contributes to its therapeutic benefit in PAH. [, , ]
Sildenafil has been shown to improve ischemia-induced neovascularization in hypercholesterolemic mice by increasing the function of endothelial progenitor cells (EPCs). [] This effect is attributed to sildenafil's ability to increase nitric oxide (NO)-driven cGMP levels, promoting EPC migration, adhesion, and tubule formation. [] This finding suggests that sildenafil could potentially serve as a novel therapeutic strategy for reducing tissue ischemia in atherosclerotic diseases.
Research indicates that sildenafil can potentiate BMP signaling in pulmonary arterial smooth muscle cells and in experimental PAH. [] Sildenafil enhances BMP4-induced phosphorylation of Smad1/5, promoting its nuclear localization and increasing gene expression of downstream targets. [] This effect is mediated through cGMP and cyclic GMP-dependent protein kinase I (PKG-I). [] The ability of sildenafil to enhance BMP signaling highlights a potential therapeutic target for PAH treatment.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7